molecular formula C13H15N3O2 B11095325 N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide

N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide

Cat. No.: B11095325
M. Wt: 245.28 g/mol
InChI Key: RFJWGQMDFDQIJJ-UHFFFAOYSA-N
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Description

N~1~,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phthalazine ring system, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves the reaction of 4-methylphthalic anhydride with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-methylphthalic anhydride and dimethylamine.

    Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used to facilitate the reaction.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of N1,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N~1~,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N1,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

    N~1~,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE: can be compared with other phthalazine derivatives such as:

Uniqueness: The uniqueness of N1,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE lies in its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C13H15N3O2/c1-9-10-6-4-5-7-11(10)13(18)16(14-9)8-12(17)15(2)3/h4-7H,8H2,1-3H3

InChI Key

RFJWGQMDFDQIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N(C)C

Origin of Product

United States

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